Cas no 34593-75-4 (Phenol,2,6-dichloro-4-(1,1-dimethylethyl)-)

Phenol,2,6-dichloro-4-(1,1-dimethylethyl)- is a chlorinated phenolic compound featuring a tert-butyl substituent, offering enhanced steric hindrance and chemical stability. Its dichloro substitution at the ortho positions contributes to increased resistance to oxidation and electrophilic substitution, making it suitable for applications requiring robust aromatic intermediates. The tert-butyl group further improves solubility in organic solvents while maintaining low reactivity under acidic or basic conditions. This compound is commonly utilized in the synthesis of agrochemicals, polymer stabilizers, and specialty chemicals where controlled reactivity and durability are critical. Its structural properties also make it a valuable precursor in fine chemical manufacturing.
Phenol,2,6-dichloro-4-(1,1-dimethylethyl)- structure
34593-75-4 structure
Product Name:Phenol,2,6-dichloro-4-(1,1-dimethylethyl)-
CAS No:34593-75-4
MF:C10H12Cl2O
MW:219.107681274414
CID:317471
PubChem ID:36864
Update Time:2025-05-28

Phenol,2,6-dichloro-4-(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2,6-dichloro-4-(1,1-dimethylethyl)-
    • 4-tert-butyl-2,6-dichlorophenol
    • 2,6-Dichlor-4-tert.-butylphenol
    • 2,6-dichloro-4-(1,1-dimethylethyl)-phenol
    • 2,6-Dichloro-4-(1,1-dimethylethyl)phenol
    • 2,6-dichloro-4-t-butylphenol
    • 4-tert-butyl-2,6-dichloro-phenol
    • 4-tert-Butyl-2,6-dichlor-phenol
    • AC1L1WIU
    • AG-F-18501
    • CTK4H2678
    • NSC407752
    • SureCN6321695
    • 4-(tert-butyl)-2,6-dichlorophenol
    • 2,6-dichloro-4-(1,1-dimethylethyl) phenol
    • SCHEMBL6321695
    • MFCD18430815
    • NSC-407752
    • RETRALMQVUXTPQ-UHFFFAOYSA-N
    • 34593-75-4
    • NSC 407752
    • NS00132810
    • F87957
    • SY316140
    • DTXSID20188157
    • DB-263267
    • Inchi: 1S/C10H12Cl2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3
    • InChI Key: RETRALMQVUXTPQ-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=C(C=1)C(C)(C)C)Cl)O

Computed Properties

  • Exact Mass: 218.02666
  • Monoisotopic Mass: 218.02652
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 4.5

Experimental Properties

  • Density: 1.227
  • Boiling Point: 243.8°Cat760mmHg
  • Flash Point: 108.2°C
  • Refractive Index: 1.543
  • PSA: 20.23

Phenol,2,6-dichloro-4-(1,1-dimethylethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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